molecular formula C₉H₁₆N₂O₃ B1140307 Ethyl 4-acetamidopiperidine-1-carboxylate CAS No. 208179-77-5

Ethyl 4-acetamidopiperidine-1-carboxylate

Cat. No.: B1140307
CAS No.: 208179-77-5
M. Wt: 200.24
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-acetamidopiperidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C₉H₁₆N₂O₃ and its molecular weight is 200.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-acetamidopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-3-15-10(14)12-6-4-9(5-7-12)11-8(2)13/h9H,3-7H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPJAMFDDNCPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101193207
Record name 1-Piperidinecarboxylic acid, 4-(acetylamino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198133-70-9
Record name 1-Piperidinecarboxylic acid, 4-(acetylamino)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198133-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-(acetylamino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 4-acetamidopiperidine-1-carboxylate CAS 208179-77-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 4-acetamidopiperidine-1-carboxylate (CAS 208179-77-5): Properties, Synthesis, and Applications

Abstract

This compound, with CAS Number 208179-77-5, is a key heterocyclic building block in modern medicinal and organic chemistry. Its unique structure, featuring a protected piperidine core functionalized with both an acetamido group and an ethyl carbamate, makes it a versatile intermediate for synthesizing complex molecules.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its core properties, a robust synthetic pathway with mechanistic insights, anticipated spectral characteristics, and its applications in research and development. The document emphasizes practical, field-proven methodologies and safety considerations to empower scientists in leveraging this compound for novel chemical discovery.

The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents.[2] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, providing a three-dimensional framework to orient functional groups for optimal interaction with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, significantly influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate. This compound serves as a pre-functionalized, ready-to-use version of this critical scaffold, offering chemists a strategic advantage in the synthesis of new chemical entities.

Core Properties of this compound

A foundational understanding of a compound's properties is critical for its effective use in synthesis. This section outlines the key chemical and physical identifiers for this compound.

Chemical Identity and Structure

The molecule consists of a piperidine ring with an ethyl carbamate group attached to the ring nitrogen (position 1) and an acetamido group at position 4. The carbamate serves as a common protecting group for the secondary amine, modulating its reactivity and solubility.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key quantitative properties of the compound. It is worth noting that while some physical properties like melting and boiling points are not widely reported in public databases, its identity is well-established.[1]

PropertyValueSource
CAS Number 208179-77-5[1]
Molecular Formula C₁₀H₁₈N₂O₃[1]
Molecular Weight 214.26 g/mol [1]
Appearance White powder[1]
Synonyms This compound[1]

Synthesis and Purification: A Practical Workflow

While multiple synthetic routes to piperidine derivatives exist, a highly efficient and common strategy for preparing this compound involves the N-acetylation of its corresponding primary amine precursor. This approach is favored for its high yield, straightforward execution, and use of readily available reagents.

Synthetic Strategy and Rationale

The most logical pathway involves the reaction of Ethyl 4-amino-1-piperidinecarboxylate with a suitable acetylating agent. This precursor is commercially available and provides the core piperidine-1-carboxylate structure. Acetic anhydride is an excellent choice for the acetylating agent due to its high reactivity and the fact that the only byproduct is acetic acid, which can be easily removed during aqueous work-up. A tertiary amine base, such as triethylamine or DIPEA, is typically included to neutralize the acid formed, driving the reaction to completion.

Synthetic_Pathway Start Ethyl 4-amino-1-piperidinecarboxylate (Precursor) Reagent + Acetic Anhydride (Acetylating Agent) + Triethylamine (Base) in Dichloromethane (Solvent) Start->Reagent N-Acetylation Reaction Product This compound (Target Molecule) Reagent->Product Formation of Amide Bond

Caption: Proposed synthetic workflow for the target compound.

Detailed Laboratory Synthesis Protocol

This protocol is a self-validating system designed for high fidelity and reproducibility.

  • Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-amino-1-piperidinecarboxylate (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent, such as Dichloromethane (DCM), at a concentration of approximately 0.2 M.

  • Base Addition: Add triethylamine (1.5 eq) to the solution. Stir for 5 minutes at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). The base acts as a scavenger for the acetic acid byproduct.

  • Acetylation: Cool the mixture to 0 °C using an ice-water bath. Add acetic anhydride (1.2 eq) dropwise via a syringe over 15 minutes. The slow addition helps to control any exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Aqueous Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with DCM. The organic layers are combined. This step removes water-soluble byproducts and unreacted reagents.

  • Washing: Wash the combined organic layers sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product, typically an off-white solid or oil, can be purified to high homogeneity using standard laboratory techniques.

  • Silica Gel Chromatography: This is the most effective method. A column is packed with silica gel and a solvent system (eluent) of increasing polarity is used. A typical gradient might start with 50% ethyl acetate in hexanes and gradually increase to 100% ethyl acetate. The choice of eluent is critical; it must provide sufficient separation between the product and any impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be an effective method to obtain highly pure crystalline material.[3]

Chemical Reactivity and Applications

This compound is primarily utilized as an intermediate in multi-step syntheses.[1] Its value lies in the orthogonal reactivity of its functional groups.

  • Carbamate Group: The N-Boc-like ethyl carbamate is stable to many reaction conditions but can be cleaved under strong acidic or basic conditions to reveal the secondary amine of the piperidine ring.

  • Amide Group: The acetamido group is generally robust. The N-H proton can be deprotonated with a strong base, or the entire group can be hydrolyzed under harsh conditions to return to the 4-amino derivative.

  • Applications: In drug discovery, this compound is a key building block for creating libraries of molecules for screening.[1] It is used in the synthesis of pharmaceuticals and agrochemicals where the N-acetylpiperidine moiety is a desired pharmacophore for enhancing properties like bioavailability or target binding.[1]

Applications cluster_0 Core Intermediate cluster_1 Synthetic Elaboration cluster_2 Final Products Compound This compound Mod1 Carbamate Cleavage Compound->Mod1 Versatile Reactivity Mod2 Further N-Alkylation Compound->Mod2 Versatile Reactivity Mod3 Amide Modification Compound->Mod3 Versatile Reactivity App1 Pharmaceutical Candidates (e.g., enzyme inhibitors, receptor ligands) Mod1->App1 Leads to App2 Agrochemicals (e.g., pesticides, herbicides) Mod1->App2 Leads to Mod2->App1 Leads to Mod2->App2 Leads to Mod3->App1 Leads to Mod3->App2 Leads to

Caption: Role as a versatile intermediate in chemical synthesis.

Anticipated Spectroscopic Characteristics

TechniqueExpected Features
¹H NMR ~4.1 ppm (quartet, 2H): -O-CH₂-CH₃ of the ethyl ester.~3.9 ppm (multiplet, 1H): Piperidine C4 proton (CH-NHAc).~2.8-4.0 ppm (broad multiplets, 4H): Piperidine C2 and C6 protons adjacent to the carbamate nitrogen.~1.9 ppm (singlet, 3H): Acetyl -C(=O)-CH₃ protons.~1.5-2.0 ppm (multiplets, 4H): Piperidine C3 and C5 protons.~1.2 ppm (triplet, 3H): -O-CH₂-CH₃ of the ethyl ester.
¹³C NMR ~170 ppm: Amide carbonyl carbon.~155 ppm: Carbamate carbonyl carbon.~61 ppm: -O-CH₂- carbon of the ethyl ester.~40-50 ppm: Piperidine carbons.~23 ppm: Acetyl -CH₃ carbon.~14 ppm: -CH₃ carbon of the ethyl ester.
FT-IR (cm⁻¹) ~3300 (N-H stretch): Amide N-H.~1690-1710 (C=O stretch): Carbamate carbonyl.~1640-1660 (C=O stretch): Amide I band.~1540 (N-H bend): Amide II band.
Mass Spec (ESI+) [M+H]⁺ = 215.14: Protonated molecular ion.[M+Na]⁺ = 237.12: Sodium adduct.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be strictly followed.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] Avoid contact with skin and eyes and prevent inhalation of dust or powder.[5][6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Keep away from heat, sparks, and open flames as well as incompatible materials such as strong oxidizing agents and strong bases.[5][6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in the strategic importance of the piperidine scaffold in applied chemistry. Its pre-functionalized and protected nature allows for direct integration into complex synthetic routes, saving time and resources. By understanding its fundamental properties, reactivity, and employing robust synthetic and purification protocols as detailed in this guide, researchers can effectively harness this compound to accelerate the discovery and development of novel chemical entities in the pharmaceutical and agrochemical sectors.

References

  • LookChem. (n.d.). Cas 208179-77-5, this compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. Retrieved from [Link]

  • Shingate, P. N., Dongre, P. P., & Kannur, D. M. (2009). new method development for extraction and isolation of piperine from black pepper. International Journal of Pharmaceutical Sciences and Research, 1(1). Retrieved from [Link]

Sources

The Piperidine Scaffold in Medicinal Chemistry: A Technical Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is not merely a structural connector; it is the single most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals. From the analgesic potency of fentanyl to the cognitive modulation of donepezil , the piperidine scaffold offers a unique balance of conformational flexibility, solubility modulation, and vectoral functionalization.

This guide moves beyond basic textbook synthesis. It addresses the causality of method selection —why we choose specific routes for specific substitution patterns—and provides a self-validating protocol for the most challenging modification: regio- and stereoselective


-functionalization.

Structural Logic & Pharmacological Relevance[1][2][3][4][5]

The Conformational Landscape

Unlike planar heteroaromatics (pyridines), piperidine exists predominantly in a chair conformation. This 3D geometry is critical for binding affinity but introduces stereochemical complexity.

  • The Equatorial Preference: Substituents generally prefer the equatorial position to avoid 1,3-diaxial strain. However, this can be overridden by the anomeric effect (e.g., electronegative groups at

    
     preferring axial orientation) or intramolecular hydrogen bonding.
    
  • pKa Modulation: The secondary amine of piperidine has a typical pKa of ~11.0. In drug design, this is often too basic, leading to poor membrane permeability (logD).

    • Medicinal Chemist’s Fix: N-alkylation with electron-withdrawing groups (EWGs) or incorporating the nitrogen into a sulfonamide/amide to lower pKa and improve oral bioavailability.

Strategic Synthetic Decision Matrix

The choice of synthetic route depends entirely on the desired substitution pattern and stereochemistry.

PiperidineStrategy Start Target Piperidine Scaffold Q1 Is the ring already formed? Start->Q1 Branch1 YES (Functionalization) Q1->Branch1 Branch2 NO (De Novo Synthesis) Q1->Branch2 SubQ1 Target Position? Branch1->SubQ1 SubQ2 Starting Material? Branch2->SubQ2 MethodA Alpha-Lithiation (Beak/O'Brien Protocol) High Stereocontrol SubQ1->MethodA Alpha (C2) MethodB Transition Metal Catalyzed C-H Activation (Ru/Pd) SubQ1->MethodB Beta/Gamma (C3/C4) MethodC Pyridine Hydrogenation (PtO2/H2) Issue: Cis/Trans mixtures SubQ2->MethodC From Pyridines MethodD SnAP Reagents (Bode Protocol) 1-Step from Aldehydes SubQ2->MethodD From Aldehydes

Figure 1: Synthetic decision tree for piperidine construction. Note the preference for SnAP reagents in de novo synthesis to avoid reduction stereoisomer issues.

Core Synthetic Architectures

Route A: Heterogeneous Hydrogenation (The Classical Approach)

Reducing substituted pyridines is the most direct route but is plagued by stereochemical ambiguity .

  • Catalyst Selection:

    • PtO₂ (Adams' Catalyst): Preferred for clean conversion in acidic media (AcOH). Tends to yield cis-isomers via "face-selective" adsorption.

    • Pd/C: Milder, but often requires high pressure for pyridines.

  • The Trap: Over-reduction or dehalogenation if aryl halides are present on the scaffold.

Route B: SnAP Reagents (The Modern Standard)

Developed by the Bode group, Stannyl Amine Protocol (SnAP) reagents allow for the 1-step generation of substituted piperidines from aldehydes.

  • Mechanism: Radical-mediated cyclization.

  • Advantage: It bypasses the need for high-pressure hydrogenation and allows for the precise placement of heteroatoms without protecting group manipulations.

Route C: Directed -Lithiation (The High-Value Protocol)

This is the "gold standard" for introducing chirality at the C2 position of an existing piperidine ring. It relies on the Complex Induced Proximity Effect (CIPE) .

Deep Dive Protocol: Enantioselective -Lithiation of N-Boc Piperidine

This protocol is chosen because it requires high technical competency and demonstrates the "self-validating" principle. It utilizes N-Boc as a dipole-stabilizing group to direct lithiation specifically to the


-position.
The Mechanistic Logic

We use s-Butyllithium (s-BuLi) complexed with TMEDA (tetramethylethylenediamine) or (-)-Sparteine (for enantioselectivity).

  • Why N-Boc? The carbonyl oxygen coordinates with Lithium, holding it in proximity to the equatorial

    
    -proton. This lowers the activation energy for deprotonation at that specific site (CIPE).
    
  • Why s-BuLi? n-BuLi is often too aggregated and slow; t-BuLi is too reactive (pyrophoric risks). s-BuLi hits the "Goldilocks" zone of reactivity for this pKa (~35-38).

Step-by-Step Methodology

Reagents:

  • N-Boc-piperidine (1.0 equiv)

  • s-BuLi (1.3 equiv, cyclohexane solution)

  • TMEDA (1.3 equiv) or (-)-Sparteine (1.3 equiv)

  • Electrophile (e.g., MeI, CO2, Benzaldehyde)

  • Solvent: Anhydrous Et₂O (Preferred over THF for enantioselectivity in Sparteine systems)

Protocol:

  • System Preparation (Validation Step 1):

    • Flame-dry a 2-neck round bottom flask under an Argon stream. Moisture is the enemy; any frost on the flask indicates a failed setup.

    • Add anhydrous Et₂O and TMEDA/Sparteine. Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation (The Critical Window):

    • Add s-BuLi dropwise via syringe.

    • Wait 15 minutes.

    • Add N-Boc-piperidine solution (in Et₂O) dropwise down the side of the flask to precool it.

    • Stir at -78°C for 4-6 hours.

    • Causality: Unlike pyrrolidines (which lithiate in minutes), piperidines are kinetically slower due to conformational adjustments required to align the C-H bond with the N-Boc dipole. Rushing this step results in low yield.

  • Electrophile Trapping:

    • Add the electrophile (dissolved in Et₂O) slowly.

    • Validation Step 2 (Color Change): A successful lithiated species often has a faint color; upon quenching with an electrophile like benzaldehyde, the solution should clarify or shift color distinctively.

  • Workup:

    • Quench with sat. NH₄Cl while still cold (prevent proton transfer or side reactions).

    • Extract with EtOAc, wash with brine, dry over MgSO₄.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<20%) Lithiation time too short.Extend lithiation to 6h; ensure temp stays at -78°C.
Racemic Product Solvent polarity too high (THF used).Switch to Et₂O or TBME (t-butyl methyl ether) to tighten the Li-Ligand complex.
Wurth Coupling (Dimer) Temperature spike during s-BuLi addition.Add s-BuLi slower; ensure internal probe reads <-70°C.

Visualizing the Mechanism (CIPE)

The following diagram illustrates the transition state required for the selective deprotonation, highlighting the role of the Boc group.

LithiationMechanism cluster_conditions Critical Parameters NBoc N-Boc Piperidine Complex Pre-Lithiation Complex (CIPE) NBoc->Complex + s-BuLi/TMEDA (-78°C) TS Transition State (Li-O Coord) Complex->TS Dipole Alignment Lithiated α-Lithio Species TS->Lithiated Deprotonation (Slow Step) Product 2-Substituted Piperidine Lithiated->Product + Electrophile (Quench) P1 Solvent: Et2O (Low Polarity) P2 Temp: -78°C (Kinetic Control)

Figure 2: Mechanistic pathway of N-Boc directed


-lithiation. The coordination between Lithium and the Boc Carbonyl (CIPE) is the driving force for regioselectivity.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals.[1] Journal of Medicinal Chemistry, 57(24), 10257–10274.[1] Link

  • Beak, P., & Lee, W. K. (1989).

    
    -Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines. The Journal of Organic Chemistry, 54(11), 2672–2675. Link
    
  • Luescher, M. U., Vo, C. V., & Bode, J. W. (2014). SnAP Reagents for the Synthesis of Piperazines and Morpholines.[2][3] Organic Letters, 16(5), 1236–1239. Link

  • Bailey, W. F., Beak, P., et al. (2002). An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. Journal of the American Chemical Society, 124(9), 1888–1889. Link

  • Stead, D., & O'Brien, P. (2008). Asymmetric synthesis of 2-substituted piperidines via an enantioselective lithiation/substitution strategy. Tetrahedron, 64(37), 8662-8675. Link

Sources

An In-depth Technical Guide to N-Acetylated Piperidine Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically approved drugs and natural products.[1][2] This guide delves into a crucial subclass of these vital intermediates: N-acetylated piperidines. The addition of an N-acetyl group is a deliberate and strategic modification that profoundly influences a molecule's physicochemical properties, metabolic stability, and target engagement. This document provides an in-depth exploration of the rationale behind N-acetylation, detailed synthetic methodologies for creating these intermediates, and illustrative case studies from contemporary drug discovery, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful structural motif.

The Strategic Imperative of the N-Acetyl Group in Piperidine Scaffolds

The six-membered saturated heterocycle of piperidine offers a stable, conformationally flexible core that allows for the precise three-dimensional positioning of substituents to optimize interactions with biological targets.[1] While the piperidine nitrogen itself is a key modulator of properties like solubility, its direct acetylation to form an amide represents a critical strategic decision in drug design.

The conversion of the typically basic piperidine nitrogen (pKa of protonated piperidine ~11.2) to a neutral N-acetyl amide has profound consequences:

  • Modulation of Physicochemical Properties: The N-acetyl group significantly impacts a molecule's lipophilicity (LogP) and solubility. By neutralizing the basic nitrogen, it removes a potential site for protonation at physiological pH, which can be crucial for optimizing membrane permeability and oral absorption.[2] The acetyl group itself adds a polar carbonyl moiety that can act as a hydrogen bond acceptor, further fine-tuning solubility and interactions with target proteins.[3]

  • Enhanced Metabolic Stability: The piperidine ring can be susceptible to metabolism, particularly N-dealkylation. Acetylation effectively "caps" the nitrogen, sterically hindering and electronically deactivating it towards oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]

  • Vectorial Target Engagement: The amide bond of the N-acetyl group provides a specific hydrogen bond acceptor and a planar dipole moment that can be exploited for precise interactions within a protein's binding pocket. This allows it to serve as a key pharmacophoric element, rather than just a passive linker or scaffold component.

Core Synthetic Strategies for N-Acetylated Piperidine Intermediates

The synthesis of N-acetylated piperidines can be broadly categorized into two primary approaches: late-stage acetylation of a pre-formed piperidine ring and construction of the acetylated ring from an acyclic or aromatic precursor.

Strategy A: Direct Acetylation of Piperidine Precursors

This is the most straightforward and widely used method, involving the acylation of a pre-existing piperidine nitrogen.[4]

  • Mechanism: The reaction proceeds via nucleophilic attack of the piperidine's secondary amine onto an electrophilic acetylating agent.

  • Common Reagents:

    • Acetic Anhydride: A cost-effective and common reagent, often used with a mild base like triethylamine or pyridine to scavenge the acetic acid byproduct.[4]

    • Acetyl Chloride: More reactive than acetic anhydride, allowing for faster reactions, but requires more stringent anhydrous conditions to prevent hydrolysis.[4]

  • Catalytic Innovations: For greener and more efficient processes, heterogeneous catalysts, such as titanium dioxide-based systems, have been developed to facilitate acetylation under milder conditions with reduced waste.[4]

Detailed Protocol: Standard Acetylation of 4-substituted Piperidine

  • Dissolution: Dissolve the 4-substituted piperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Acetylation: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure N-acetylated piperidine.

Strategy B: Reduction of N-Acetylated Pyridine Precursors
  • Key Transformation: The core of this strategy is the catalytic hydrogenation of the aromatic pyridine ring to the saturated piperidine ring.[5]

  • Catalysts and Conditions:

    • Platinum (IV) Oxide (PtO₂): Known as Adams' catalyst, PtO₂ is highly effective for pyridine hydrogenation, often conducted in acidic media like glacial acetic acid under hydrogen pressure (50-70 bar).[5]

    • Rhodium on Carbon (Rh/C): Allows for hydrogenation under lower atmospheric pressures.[5]

    • Palladium on Carbon (Pd/C): Can be used, but is sometimes susceptible to catalyst poisoning by nitrogen bases.[6]

G cluster_0 Strategy A: Direct Acetylation cluster_1 Strategy B: Pyridine Reduction A1 Substituted Piperidine A3 N-Acetylated Piperidine A1->A3 Base (e.g., Et3N) A2 Acetic Anhydride / Acetyl Chloride B1 Substituted Pyridine B2 Substituted Piperidine B1->B2 H2, Catalyst (e.g., PtO2) B3 N-Acetylated Piperidine B2->B3 Acetylation caption Key Synthetic Pathways to N-Acetylated Piperidines.

Caption: N-Acetylation transforms a basic amine into a neutral amide, profoundly altering key drug-like properties.

Conclusion and Future Perspectives

N-acetylated piperidine intermediates are more than just simple building blocks; they are the products of a deliberate design strategy aimed at optimizing the pharmaceutical properties of a lead compound. The N-acetyl group provides a powerful tool for medicinal chemists to fine-tune solubility, block metabolic pathways, and introduce critical binding interactions. As drug discovery continues to tackle increasingly complex biological targets, the rational design and synthesis of precisely functionalized intermediates like N-acetylated piperidines will remain an indispensable component of the modern pharmaceutical research and development pipeline. The ongoing development of novel catalytic methods promises to make the synthesis of these vital scaffolds even more efficient, scalable, and environmentally sustainable.

References

  • Vertex AI Search. The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Accessed February 12, 2026.
  • BenchChem. The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Accessed February 12, 2026.
  • Smolecule. Buy 1-Acetylpiperidine | 618-42-8. Accessed February 12, 2026.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Accessed February 12, 2026.
  • F. M. Strong, S. M. McElvain. Hydrogenation in the Pyridine Series. I. Catalytic Reduction of the Isomeric Acetylpyridines. The Journal of Organic Chemistry.
  • BenchChem. 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry. Accessed February 12, 2026.
  • ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. Accessed February 12, 2026.
  • ChemicalBook. (S)-1-Boc-2-acetyl-piperidine synthesis. Accessed February 12, 2026.
  • PMC. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Accessed February 12, 2026.
  • NSF Public Access Repository. Nickel(II) N-Heterocyclic Carbene Complex for the Hydrogenation of 2-Acetylpyridine under Mild Conditions. Accessed February 12, 2026.
  • ACS Publications. Hydrogenation in the Pyridine Series. I. Catalytic Reduction of the Isomeric Acetylpyridines | The Journal of Organic Chemistry. Accessed February 12, 2026.
  • PrepChem.com. Synthesis of N-acetyl-4-(2-chloro-4-acetyl-phenyl)-piperidine. Accessed February 12, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. Accessed February 12, 2026.
  • MDPI. Nickel(II) N-Heterocyclic Carbene Complex for the Hydrogenation of 2-Acetylpyridine under Mild Conditions. Accessed February 12, 2026.
  • HETEROCYCLES.
  • REDDYMASU SREENIVASULU, KALLURI VENKATA SRI RANGANATH, RUDRARAJU RAMESH RAJU. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research. 2015.
  • Sigma-Aldrich. 1-Acetylpiperidine-4-carboxylic acid 97 25503-90-6. Accessed February 12, 2026.
  • Chem-Impex. 1-Acetylpiperidine. Accessed February 12, 2026.
  • CymitQuimica. CAS 618-42-8: 1-Acetylpiperidine. Accessed February 12, 2026.
  • Google Patents.
  • Google Patents.
  • European Patent Office.
  • Canadian Science Publishing. A New Synthesis of Piperidine. Accessed February 12, 2026.
  • Arborpharmchem. Celecoxib Intermediates Process Development For Enhanced Yield. Accessed February 12, 2026.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Accessed February 12, 2026.
  • CDN. N-Terminus Acetylation Protocol. Accessed February 12, 2026.
  • ResearchGate. Three-component synthesis of piperidines with the acetylene group. Accessed February 12, 2026.
  • ACS Publications. Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments. Accessed February 12, 2026.
  • RSC Publishing. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Accessed February 12, 2026.
  • ChemicalBook. 1-ACETYLPIPERIDINE | 618-42-8. Accessed February 12, 2026.
  • Google Patents. CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride. Accessed February 12, 2026.
  • PubMed. A novel cocrystal approach celecoxib with piperine: Simultaneously enhance dissolution rate and compressibility. Accessed February 12, 2026.
  • MDPI. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Accessed February 12, 2026.
  • ResearchGate. Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... Accessed February 12, 2026.
  • PMC. The Effect of Acetylation on the Physicochemical Properties of Chickpea Starch. Accessed February 12, 2026.
  • PubMed.
  • ACS Publications. Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Accessed February 12, 2026.
  • LookChem. Cas 618-42-8,1-ACETYLPIPERIDINE. Accessed February 12, 2026.
  • ResearchGate. (PDF) N-Acetyl-cysteine Increases Chemical Stability of Hydroquinone in Pharmaceutical Formulations: a Theoretical and Experimental Approach. Accessed February 12, 2026.
  • ACS Publications. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety | Chemical Research in Toxicology. Accessed February 12, 2026.
  • Journal of Bio Innovation. physicochemical property of drug molecules with respect to drug actions. Accessed February 12, 2026.

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of Ethyl 4-acetamidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 4-acetamidopiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The protocol details the N-ethoxycarbonylation of 4-acetamidopiperidine using ethyl chloroformate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: Significance and Application

This compound is a key intermediate in the synthesis of various pharmaceutical agents. The piperidine scaffold is a prevalent structural motif in many approved drugs due to its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The acetamido group at the 4-position and the ethyl carbamate at the 1-position provide versatile handles for further chemical modifications, making this compound a strategic starting material for constructing more complex molecules with potential therapeutic applications. The synthesis described herein is a fundamental N-acylation reaction, a cornerstone of organic synthesis.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The secondary amine of 4-acetamidopiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. A base, typically a non-nucleophilic tertiary amine like triethylamine, is employed to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[1]

Reaction:

Mechanism:

The reaction mechanism involves the nucleophilic attack of the secondary amine on the carbonyl carbon of ethyl chloroformate, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion. The triethylamine acts as a proton scavenger, deprotonating the resulting ammonium species and neutralizing the HCl formed.[2]

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled with appropriate modifications.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
4-Acetamidopiperidine142.20[3]5.00 g35.161.0
Ethyl Chloroformate108.52[4]4.21 g (3.71 mL)38.781.1
Triethylamine101.194.27 g (5.88 mL)42.191.2
Dichloromethane (DCM)-100 mL--
Saturated Sodium Bicarbonate Solution-50 mL--
Brine-50 mL--
Anhydrous Magnesium Sulfate-q.s.--
Ethyl Acetate-As needed for TLC--
Hexanes-As needed for TLC--
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 4-acetamidopiperidine and triethylamine in DCM B Cool to 0 °C (ice bath) A->B C Add ethyl chloroformate dropwise via dropping funnel B->C Maintain 0 °C D Warm to room temperature and stir for 2-4 hours C->D E Monitor reaction by TLC D->E F Wash with sat. NaHCO3 (aq) E->F Upon completion G Wash with brine F->G H Dry organic layer (anhydrous MgSO4) G->H I Filter and concentrate (rotary evaporator) H->I J Purify crude product (e.g., column chromatography) I->J

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-acetamidopiperidine (5.00 g, 35.16 mmol) and dichloromethane (100 mL). Stir until the solid is fully dissolved. Add triethylamine (5.88 mL, 42.19 mmol).

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Ethyl Chloroformate: Add ethyl chloroformate (3.71 mL, 38.78 mmol) to a dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of triethylamine hydrochloride will form.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the 4-acetamidopiperidine spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (50 mL) to remove any remaining acidic impurities.

  • Extraction: Separate the layers and wash the organic layer with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, if it is a solid at room temperature, to afford the pure this compound.

Safety and Hazard Considerations

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethyl Chloroformate: Highly flammable, corrosive, and toxic if inhaled.[4][5][6][7] It is moisture-sensitive and should be handled with care. Causes severe burns to the skin, eyes, and respiratory tract.[4][5]

  • Triethylamine: Flammable liquid and vapor. It is corrosive and can cause severe skin and eye irritation. It has a strong, unpleasant odor.

  • 4-Acetamidopiperidine: May cause skin and eye irritation.[3][8]

  • Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: 50:50 Ethyl Acetate/Hexanes (this may need to be optimized)

  • Visualization: UV light (254 nm) and/or potassium permanganate stain.

  • Expected Result: The product should appear as a single spot with a higher Rf value than the starting material, 4-acetamidopiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), the piperidine ring protons, and the acetamido group protons (a singlet for the methyl group and a broad singlet for the NH).

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbamate carbonyl, the amide carbonyl, the ethyl group carbons, and the carbons of the piperidine ring.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected Result: A prominent peak corresponding to the [M+H]⁺ ion of the product (C10H18N2O3, MW = 214.26 g/mol ) should be observed at m/z = 215.27.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend the reaction time and continue to monitor by TLC.
Insufficient baseEnsure 1.2 equivalents of triethylamine are used to effectively scavenge the HCl byproduct.[9]
Hydrolysis of ethyl chloroformateUse anhydrous solvent and ensure all glassware is dry. Ethyl chloroformate is moisture-sensitive.[4]
Impure ProductPresence of starting materialOptimize the purification step (e.g., adjust the solvent gradient in column chromatography).
Formation of byproductsEnsure the reaction temperature is controlled during the addition of ethyl chloroformate to minimize side reactions.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed procedural and safety guidelines, researchers can successfully prepare this valuable intermediate for applications in drug discovery and development. The characterization techniques outlined are essential for verifying the identity and purity of the final product, ensuring its suitability for subsequent synthetic transformations.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl chloroformate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TRIETHYLAMINE. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetamidopiperidine. Retrieved from [Link]

  • Fliervoet, L. A., et al. (2018). N-Dealkylation of Amines. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Kometani, T., Shiotani, S., & Mitsuhashi, K. (1970). On the cleavage of tertiary amines with ethyl chloroformate. Journal of the Pharmaceutical Society of Japan, 90(11), 1353-1358. Retrieved from [Link]

  • Synthesis with Florencio Zaragoza. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. Retrieved from [Link]

  • United Bioresearch. (n.d.). 4-Acetamidopiperidine Safety Data Sheet. Retrieved from [Link]

  • Kadokawa, J. (2018). Efficient Chitin Derivatization Methods Using Ionic Liquids and Deep Eutectic Solvents. Macromolecular Bioscience, 18(10), 1800203. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Part 3: Facile synthesis of amines, amides, imines and hydrazones promoted by ultrasound irradiation. Retrieved from [Link]

Sources

Introduction: The Significance of Ethyl 4-Acetamido-1-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Synthesis of Ethyl 4-Acetamido-1-piperidinecarboxylate: Reagents, Protocols, and Mechanistic Insights

This comprehensive guide provides detailed application notes and protocols for the synthesis of ethyl 4-acetamido-1-piperidinecarboxylate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also a thorough explanation of the underlying chemical principles and experimental considerations to ensure a successful and reproducible synthesis.

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active molecules. The functionalization of this heterocyclic system allows for the fine-tuning of pharmacological properties, making piperidine derivatives highly valuable in drug discovery. Ethyl 4-acetamido-1-piperidinecarboxylate serves as a crucial building block in the synthesis of more complex molecules, where the acetamido group can act as a precursor for further transformations or as a key pharmacophoric element. Its synthesis via N-acetylation of ethyl 4-amino-1-piperidinecarboxylate is a fundamental transformation that requires a careful selection of reagents and optimization of reaction conditions to achieve high yield and purity.

Reagents and Materials

A successful synthesis relies on the quality of the starting materials and reagents. The following tables provide a comprehensive overview of the key components required for this procedure.

Properties of Starting Material and Product
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
Ethyl 4-amino-1-piperidinecarboxylateC₈H₁₆N₂O₂172.22Colorless to pale yellow liquid58859-46-4
Ethyl 4-acetamido-1-piperidinecarboxylateC₁₀H₁₈N₂O₃214.26White to off-white solid18264-83-0
Required Reagents and Equipment
Reagent/EquipmentPurpose
Ethyl 4-amino-1-piperidinecarboxylateStarting material
Acetic anhydrideAcetylating agent
Triethylamine (TEA) or PyridineBase to neutralize the acetic acid byproduct
Dichloromethane (DCM) or other suitable aprotic solventReaction solvent
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionTo quench the reaction and neutralize excess acid
Brine (saturated aqueous NaCl solution)To aid in the separation of aqueous and organic layers
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Drying agent for the organic phase
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor efficient mixing of the reaction mixture
Ice bathTo control the reaction temperature
Separatory funnelFor liquid-liquid extraction (workup)
Rotary evaporatorTo remove the solvent under reduced pressure
Thin-layer chromatography (TLC) plates and chamberTo monitor the progress of the reaction
Silica gel for column chromatographyFor purification of the final product
Recrystallization solvents (e.g., ethyl acetate/hexanes)For purification of the final product

Reaction Mechanism and Causality of Experimental Choices

The synthesis of ethyl 4-acetamido-1-piperidinecarboxylate from ethyl 4-amino-1-piperidinecarboxylate is achieved through a nucleophilic acyl substitution reaction, specifically an N-acetylation.

The Mechanism of N-Acetylation

The reaction proceeds via the nucleophilic attack of the primary amine on one of the carbonyl carbons of acetic anhydride. This step is facilitated by the lone pair of electrons on the nitrogen atom of the amine. The initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of an acetate ion, a good leaving group, and the formation of the protonated amide. A base, such as triethylamine or pyridine, is then used to deprotonate the amide, yielding the final N-acetylated product and a salt of the base.[1]

The choice of acetic anhydride as the acetylating agent is based on its high reactivity and the fact that it produces a non-corrosive carboxylic acid byproduct, which can be easily neutralized. Acetyl chloride is another option but is more reactive and produces corrosive hydrogen chloride gas.

N-Acetylation Mechanism Amine Ethyl 4-amino-1-piperidinecarboxylate (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride (Electrophile) AceticAnhydride->TetrahedralIntermediate ProtonatedAmide Protonated Amide TetrahedralIntermediate->ProtonatedAmide Collapse of Intermediate Acetate Acetate (Leaving Group) TetrahedralIntermediate->Acetate Product Ethyl 4-acetamido-1-piperidinecarboxylate ProtonatedAmide->Product Deprotonation ProtonatedBase Protonated Base ProtonatedAmide->ProtonatedBase Base Base (e.g., Triethylamine) Base->Product

Caption: Mechanism of N-acetylation of an amine with acetic anhydride.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of ethyl 4-acetamido-1-piperidinecarboxylate.

Reaction Setup
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add ethyl 4-amino-1-piperidinecarboxylate (1.0 eq).

  • Dissolve the starting material in a suitable aprotic solvent, such as dichloromethane (DCM), at a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (1.1-1.5 eq), to the solution and stir for 5-10 minutes. The base is crucial to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product.

  • Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C. The exothermic nature of the reaction necessitates slow addition and cooling to prevent side reactions.

Reaction Monitoring
  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.

Workup Procedure
  • Once the reaction is complete as indicated by TLC, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. This will neutralize any remaining acetic anhydride and acetic acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine. This step helps to remove any remaining water and inorganic salts from the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude ethyl 4-acetamido-1-piperidinecarboxylate can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethyl acetate) and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The pure crystals can then be collected by filtration.

  • Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The identity and purity of the final product should be confirmed by analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the solid product.

Experimental Workflow Diagram

Synthesis Workflow Start Start: Dissolve Ethyl 4-amino-1-piperidinecarboxylate in DCM Cool Cool to 0 °C Start->Cool AddBase Add Triethylamine Cool->AddBase AddReagent Add Acetic Anhydride Dropwise AddBase->AddReagent React Stir at Room Temperature (2-4h) AddReagent->React Monitor Monitor by TLC React->Monitor Workup Workup: Quench with NaHCO₃, Extract with DCM, Wash with Brine Monitor->Workup Reaction Complete Dry Dry over Na₂SO₄ and Concentrate Workup->Dry Purify Purify by Recrystallization or Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, MP) Purify->Characterize End End: Pure Ethyl 4-acetamido-1-piperidinecarboxylate Characterize->End

Caption: A typical workflow for the synthesis of ethyl 4-acetamido-1-piperidinecarboxylate.

Safety Precautions

  • Acetic anhydride is corrosive, a lachrymator, and flammable. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Triethylamine is flammable and has a strong, unpleasant odor. It should also be handled in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Always wear appropriate PPE when handling any chemicals in the laboratory.

Conclusion

The N-acetylation of ethyl 4-amino-1-piperidinecarboxylate is a robust and reliable method for the synthesis of ethyl 4-acetamido-1-piperidinecarboxylate. By carefully controlling the reaction conditions, particularly temperature and the stoichiometry of the reagents, high yields of the pure product can be obtained. This guide provides a comprehensive framework for researchers to successfully perform this important synthetic transformation, enabling the advancement of their research in drug discovery and development.

References

  • Scribd. Lab 10 N Acetylation -- The Acetylation of A Primary Aromatic Amine. Available at: [Link].

  • Leslie, J. M. (2024, February 22). Acylation of an amine using acetic anhydride. YouTube. Available at: [Link].

  • ResearchGate. Acetylation of amines with acetic anhydride. Available at: [Link].

  • IJCRT.org. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Available at: [Link].

  • ACG Publications. Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Available at: [Link].

  • Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Available at: [Link].

  • PubChem. Ethyl 4-piperidinecarboxylate. National Center for Biotechnology Information. Available at: [Link].

  • Google Patents. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • PubChem. Ethyl 4-oxo-1-piperidinecarboxylate. National Center for Biotechnology Information. Available at: [Link].

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances, 12(48), 31055-31081. [Link]

  • NIST. Ethyl piperidine-4-carboxylate. National Institute of Standards and Technology. Available at: [Link].

  • Mo, W., et al. (2016). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Journal of Heterocyclic Chemistry, 53(1), 255-260. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link].

Sources

Scalable synthesis methods for N-protected piperidine carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Methods for N-Protected Piperidine Carboxylates

Abstract

Piperidine-4-carboxylates (isonipecotates) are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds for GPCR ligands, kinase inhibitors, and antihistamines (e.g., Fexofenadine).[1] While laboratory-scale synthesis often relies on expensive reagents or chromatographic purification, multi-kilogram production demands robust, cost-effective, and safe methodologies. This guide details two scalable routes: (A) Telescoped Catalytic Hydrogenation of pyridine precursors and (B) Hydrolysis of 4-Cyanopiperidines . Emphasis is placed on "self-validating" protocols that minimize isolation of zwitterionic intermediates.

Part 1: Strategic Route Selection

The choice of synthetic route depends heavily on the starting material availability and facility capabilities (specifically high-pressure hydrogenation rating).

Decision Matrix: Route Selection
FeatureRoute A: Pyridine Hydrogenation Route B: Nitrile Hydrolysis
Starting Material Ethyl Isonicotinate (Cheap, Abundant)N-Boc-4-Cyanopiperidine (Commercial/Synthetic)
Key Reagents H₂, Pd/C or PtO₂, Boc₂ONaOH/KOH, H₂O₂ (optional)
Equipment High-Pressure Autoclave (Hastelloy/SS)Standard Glass-Lined Reactor
Safety Profile High (H₂ flammability, Catalyst ignition)Moderate (Caustic handling, Ammonia evolution)
Scalability Excellent (Continuous flow or Batch)Good (Batch)
Impurity Profile Partially reduced pyridinesAmide byproducts, residual cyanide (trace)

Part 2: Detailed Protocols

Protocol A: Telescoped Hydrogenation & N-Protection

The "Workhorse" Method

Principle: Pyridine rings are resistant to reduction and require forcing conditions or active catalysts. The resulting piperidine is a secondary amine, often isolated as a zwitterion (if the ester hydrolyzes) or a salt. To enhance scalability, we "telescope" the reaction: the amine is protected in situ with Boc anhydride immediately after reduction, rendering the product lipophilic and easily crystallizable.

Reagents:

  • Substrate: Ethyl Isonicotinate (1.0 equiv)

  • Catalyst: 5% Pd/C (50% water wet) or PtO₂ (Adams Catalyst)

  • Solvent: Acetic Acid (AcOH) or MeOH/HCl

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O)[1]

Experimental Workflow:

  • Hydrogenation (The Reduction):

    • Charge the autoclave with Ethyl Isonicotinate (1.0 kg) and Glacial Acetic Acid (5 L).

    • Expert Insight: Acetic acid serves two roles: it is a solvent and it protonates the resulting piperidine product. Free piperidines are strong catalyst poisons that bind to active metal sites; the ammonium salt does not poison the catalyst.

    • Add 5% Pd/C (50% wet, 0.05 wt equiv). Safety: Always handle wet catalyst under inert atmosphere (N₂) to prevent ignition.

    • Pressurize to 10–20 bar H₂ and heat to 60–80°C. Stir vigorously (>800 rpm) to overcome gas-liquid mass transfer limitations.

    • Stop Point/Validation: Monitor H₂ uptake. Reaction is complete when uptake ceases. Verify by HPLC (Target: <0.5% Pyridine).

  • Catalyst Removal:

    • Cool to 25°C. Vent H₂ and purge with N₂.

    • Filter through a bed of Celite or sintered metal filter to remove Pd/C. Critical: Keep filter cake wet to prevent pyrophoric fires.

  • Telescoped Protection (The "Cap"):

    • Concentrate the filtrate to remove bulk AcOH (optional, or neutralize directly).

    • Dilute with MeOH (if needed) and adjust pH to ~8–9 using aqueous NaOH or Et₃N.

    • Thermodynamic Control: Cool to 0–5°C. Exotherm control is critical during neutralization.

    • Add Boc₂O (1.1 equiv) slowly. Allow to warm to 20°C and stir for 4 hours.

  • Workup & Crystallization:

    • Evaporate solvent. Partition residue between Water and Ethyl Acetate (EtOAc) or MTBE.

    • Wash organic layer with 1M HCl (removes unreacted amine), then Brine.

    • Concentrate organic layer.[2] Crystallize by adding Heptane or Hexane.

Graphviz Diagram: Hydrogenation Workflow

HydrogenationWorkflow Start Ethyl Isonicotinate (Substrate) Reactor Autoclave: H2 (20 bar), Pd/C, AcOH 60-80°C Start->Reactor Check QC Check: <0.5% Pyridine remaining? Reactor->Check Check->Reactor No (Continue H2) Filter Filtration (Celite) Remove Catalyst Check->Filter Yes Neutralize Neutralization: Add NaOH/Et3N (pH 9) Filter->Neutralize Protect Boc-Protection: Add Boc2O, 0-20°C Neutralize->Protect Isolate Crystallization: EtOAc / Heptane Protect->Isolate

Caption: Figure 1. Telescoped hydrogenation and N-protection workflow minimizing intermediate isolation.

Protocol B: Hydrolysis of N-Boc-4-Cyanopiperidine

The "Zero-Pressure" Alternative

Principle: When high-pressure hydrogenation is unavailable, the hydrolysis of nitriles is a robust alternative. 4-Cyanopiperidine is commercially available or easily synthesized via bis-alkylation of amines.

Reagents:

  • Substrate: N-Boc-4-cyanopiperidine

  • Reagents: KOH (aq), Ethanol (EtOH)

  • Quench: HCl

Experimental Workflow:

  • Hydrolysis:

    • Dissolve N-Boc-4-cyanopiperidine in EtOH/Water (1:1).

    • Add solid KOH (5.0 equiv).

    • Reflux (80°C) for 12–24 hours.

    • Mechanism Note: The reaction proceeds via the primary amide. If the amide is the desired product, use mild basic hydrolysis (H₂O₂/NaOH). For the carboxylic acid, harsh reflux is required.

  • Workup (The pH Swing):

    • Cool to room temperature. Evaporate EtOH.

    • The residue contains the Potassium salt of the product (soluble in water).

    • Extract with Et₂O (removes non-polar impurities). Discard organic layer.

    • Acidify aqueous layer to pH 3 with 2M HCl. The N-Boc-acid will precipitate or oil out.

    • Extract with EtOAc, dry, and concentrate.

Part 3: Process Safety & Critical Parameters

Critical Process Parameters (CPPs)
ParameterRangeImpact on Quality/Safety
H₂ Pressure 10–50 barLow pressure leads to incomplete reduction; high pressure requires rated vessels.
Temperature (Hydrog.) 60–80°C<60°C: Slow kinetics. >90°C: Risk of Boc thermal decomposition (if Boc present) or ring over-reduction.
Acid Stoichiometry 1.0–2.0 equivInsufficient acid leads to catalyst poisoning by the secondary amine product.
Catalyst Handling Wet vs. DryCRITICAL: Dry Pd/C or PtO₂ ignites methanol vapors instantly. Always use 50% water-wet catalysts.
Self-Validating System: The "Uptake Curve"

In Protocol A, the hydrogen uptake curve is your primary validation tool.

  • Linear Uptake: Indicates mass-transfer limitation (stir faster).

  • Exponential Decay: Indicates kinetic control (ideal).

  • Plateau: Reaction complete.

  • Action: Do not open the vessel until the plateau is sustained for >30 mins.

References

  • Gudmundsson, K. S., et al. (2009). Scale-up of the Synthesis of N-Boc-piperidine-4-carboxylic acid. Organic Process Research & Development.

  • Rylander, P. N. (1967).[2] Catalytic Hydrogenation over Platinum Metals.[2][3][4][5] Academic Press. (Classic text on catalyst poisoning).

  • Tois, J., et al. (2005). Industrial Scale Asymmetric Hydrogenation of Pyridines. Current Organic Chemistry.[4]

  • Sigma-Aldrich. (2023). Safety Data Sheet: Palladium on Carbon (Wet Support).

  • Foubelo, F., & Yus, M. (2005). Synthesis of piperidines.[6][7][8] Current Organic Chemistry.[4]

(Note: While specific page URLs for dynamic databases change, the links provided direct to the authoritative publisher landing pages or journal archives as requested for link integrity.)

Sources

Troubleshooting & Optimization

Troubleshooting low purity in piperidine acylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Acylation Crisis Center.

As a Senior Application Scientist, I often see researchers struggle with piperidine acylation. Piperidine is a robust secondary amine, but its very nucleophilicity—and the lipophilicity of its resulting amides—often leads to "oiling out," trapped impurities, and stubborn emulsions.

This guide is not a textbook; it is a troubleshooting engine designed to diagnose your specific failure mode and provide a corrective protocol.

Module 1: The Diagnostic Workflow

Before altering reagents, you must identify if your issue is Kinetic (reaction didn't finish) or Thermodynamic/Workup-based (reaction worked, but isolation failed). Use this logic flow to pinpoint the root cause.

PiperidineTroubleshooting Start START: Low Purity Observed CheckTLC 1. Check TLC/LCMS of Crude (Before Workup) Start->CheckTLC SM_Present Piperidine SM Remains CheckTLC->SM_Present Significant SM No_SM SM Consumed (New Impurities) CheckTLC->No_SM Conversion >95% Acid_Trap Issue: Proton Trapping (Piperidine HCl formed) SM_Present->Acid_Trap Acid Chloride used? Steric Issue: Steric Hindrance (2,6-substitution?) SM_Present->Steric Coupling Agent used? Urea Issue: Insoluble Urea (DCC used?) No_SM->Urea White ppt in flask Racemization Issue: Epimerization (Chiral Center?) No_SM->Racemization Double peaks in HPLC Workup Issue: Poor Extraction (Piperidine carried over) No_SM->Workup Product is oil/gum

Figure 1: Diagnostic logic for isolating the source of low purity in piperidine acylation.

Module 2: The "Stalled" Reaction (Incomplete Conversion)

The Scenario: You used an Acid Chloride (R-COCl) and 1.1 equivalents of piperidine. The reaction stopped at 50% conversion.

The Cause: Proton Trapping. Piperidine is a base (


). As the reaction proceeds, it generates HCl.[1] This HCl immediately protonates the remaining unreacted piperidine, forming Piperidinium Hydrochloride, which is non-nucleophilic. Your reaction effectively commits suicide at 50% conversion.

The Solution: You must provide an "auxiliary base" to sacrifice itself for the HCl.[1]

Protocol: The Schotten-Baumann Rescue This biphasic method is superior for piperidine because the inorganic base stays in the water layer, keeping the organic layer clean.

  • Solvent: Dissolve piperidine (1.0 equiv) in DCM or EtOAc.

  • Base: Add equal volume of 10% aqueous NaOH or saturated

    
    .
    
  • Addition: Cool to 0°C. Add Acid Chloride (1.2 equiv) dropwise to the vigorously stirring biphasic mixture.

  • Mechanism: The acid chloride reacts with piperidine in the organic phase. The HCl generated moves to the interface and is neutralized by the aqueous NaOH.

  • Outcome: >98% conversion with no salt precipitation in the organic layer [1].

Module 3: Coupling Reagent Selection Matrix

If you are coupling a Carboxylic Acid (R-COOH) + Piperidine, the choice of reagent dictates the impurity profile.

Q: I see a persistent white solid or a urea byproduct in my NMR. A: You are likely using DCC . Stop immediately. The byproduct (DCU) is notoriously difficult to remove from lipophilic piperidine amides.

Q: Which reagent guarantees the highest purity for piperidine? A: T3P (Propylphosphonic anhydride) . T3P is the "Gold Standard" for purity because its byproducts are water-soluble phosphates. Unlike HATU/EDC, it rarely requires column chromatography for simple amides [2].

Comparative Data: Coupling Agents for Piperidine

ReagentReactivityByproduct RemovalRisk of RacemizationRecommended For
DCC ModerateDifficult (Insoluble Urea)HighAvoid for Piperidine
EDC/HOBt ModerateEasy (Water Wash)LowRoutine synthesis
HATU Very High Moderate (Requires Column)Moderate (if base high)Sterically hindered amines
T3P HighExcellent (Wash only)Very Low High Purity / Scale-up

Module 4: The "Acidic Wash" (The Secret to Isolation)

The Scenario: The reaction is done, but the product is an oil containing 5-10% unreacted piperidine. It won't crystallize.

The Cause: Piperidine is lipophilic enough to hide in organic solvents (DCM/EtOAc) during neutral water washes.

The Solution: Use the basicity of piperidine against it.[2] You must convert residual piperidine into a water-soluble salt during the workup.

Step-by-Step Purification Protocol: Assumption: Your product (amide) is stable to brief acid exposure.

  • Dilute: Dilute reaction mixture with EtOAc (Ethyl Acetate is preferred over DCM for phase separation).

  • Acid Wash (Critical): Wash the organic layer 2x with 1M HCl or 10% Citric Acid .

    • Mechanism:[3][4][5][6]

      
      .
      
    • Result: Unreacted piperidine moves to the aqueous layer. The amide product remains in the organic layer.

  • Base Wash: Wash the organic layer 1x with Saturated

    
    .
    
    • Result: Removes excess acid/coupling byproducts.[5]

  • Dry & Concentrate: Dry over

    
    , filter, and rotovap.
    
  • Outcome: This usually yields a solid or clean oil that crystallizes, as the "grease" (free amine) is gone [3].

Warning: If your product contains other basic amines (e.g., a pyridine ring), do not use the HCl wash. Instead, use a Polymer-Supported Isocyanate scavenger resin to fish out the unreacted piperidine.

Module 5: Advanced Troubleshooting (FAQs)

Q: My piperidine has a chiral center alpha to the nitrogen. It’s racemizing.

  • Cause: Over-activation of the acid or excess base (DIPEA/TEA) promotes deprotonation at the alpha-position via an oxazolone intermediate.

  • Fix: Switch to T3P in EtOAc with Pyridine (weaker base) instead of TEA. T3P activates the acid in a way that suppresses oxazolone formation [4].

Q: I am getting Bis-acylation.

  • Cause: Your piperidine scaffold likely has a hidden nucleophile (e.g., a hydroxyl group on the ring).

  • Fix:

    • Check stoichiometry (strictly 1.0 equiv of acid chloride).

    • Run the reaction at -78°C to favor the faster N-acylation over O-acylation.

    • If persistent, protect the hydroxyl group (TBS/TBDPS) before acylation.

References

  • Schotten, C., & Baumann, E. (1883). Über die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11754–11844.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Patterson, J. A., et al. (2011). T3P: A Green and Efficient Reagent for Amide Bond Formation. Organic Process Research & Development, 15(6).

Sources

Removing unreacted ethyl chloroformate from piperidine products

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Removal of Unreacted Ethyl Chloroformate (ECF) from Piperidine Products

This guide addresses the purification of piperidine-derived carbamates, specifically focusing on the safe and effective removal of excess ethyl chloroformate (ECF). ECF is a potent lachrymator and toxic alkylating agent; its removal requires a protocol that balances chemical quenching with phase-based separation logic.

Module 1: The Chemical Quenching Strategy

Objective: Convert reactive, toxic ECF into inert, water-soluble byproducts (


, Ethanol, and Chloride salts) before phase separation.
The Mechanism

ECF hydrolyzes in the presence of water. While this occurs slowly in neutral water, it is accelerated significantly under basic conditions.



(Note: In high pH, 

is trapped as carbonate/bicarbonate).
Protocol: Controlled Hydrolysis

Warning: This process generates gas (


). Do not seal the vessel immediately.
  • Cool the Mixture: Bring the reaction mixture to

    
    . ECF is volatile (BP 
    
    
    
    ), and exotherms can vaporize it, causing exposure risks.
  • Select the Quenching Agent:

    • Recommended:Saturated Aqueous

      
       . The mild basicity promotes hydrolysis without risking the hydrolysis of your carbamate product.
      
    • Alternative:2M NaOH (Cold) . Faster hydrolysis but carries a slight risk of hydrolyzing the carbamate product if allowed to warm or stand too long.

    • Avoid:Ammonium Hydroxide (

      
      ) . Ammonia reacts with ECF to form Ethyl Carbamate (Urethane), a known carcinogen that is organic-soluble and difficult to separate from your product [1].
      
  • The Quench: Add the aqueous base dropwise. Stir vigorously for 30–60 minutes.

    • Endpoint: Cessation of gas evolution (

      
      ).
      

Module 2: Phase Separation & Purification Logic

Objective: Exploit the


 difference between the starting material (Piperidine, basic) and the product (Carbamate, neutral).
Solubility Profile
CompoundNatureOrganic Soluble?Aqueous Soluble (Acid pH)Aqueous Soluble (Base pH)
Piperidine Carbamate (Product) NeutralYes NoNo
Ethyl Chloroformate (ECF) ElectrophileYesHydrolyzesHydrolyzes
Piperidine (SM) Basic (

)
YesYes (Protonated) No
Ethanol (ECF Byproduct) PolarNo (Partitions to Aq)YesYes
The "Acid-Base" Wash Protocol

After quenching (Module 1), perform the following extraction sequence to isolate pure product.

  • Phase Cut: Separate the organic layer (containing Product + Residual Piperidine + Trace ECF) from the aqueous quench layer.

  • Acid Wash (Crucial for Purity):

    • Wash the organic layer with 1M HCl or 10% Citric Acid .

    • Logic: This protonates any unreacted piperidine, turning it into a water-soluble salt (Piperidinium chloride). The neutral carbamate product remains in the organic layer.

  • Base Wash (Polishing):

    • Wash the organic layer with Saturated

      
       .
      
    • Logic: Neutralizes any entrained acid and ensures complete hydrolysis of any lingering ECF traces.

  • Drying: Dry over

    
     or 
    
    
    
    , filter, and concentrate.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for the workup procedure.

WorkupLogic Start Reaction Mixture (Product + Excess ECF + Piperidine) Quench Step 1: Quench Add Sat. NaHCO3 (0°C) Stir 30 mins Start->Quench Gas Evolution (CO2) PhaseSep Phase Separation Quench->PhaseSep AqLayer1 Aqueous Layer (Discard) Contains: EtOH, Salts PhaseSep->AqLayer1 OrgLayer1 Organic Layer Contains: Product + Piperidine PhaseSep->OrgLayer1 AcidWash Step 2: Acid Wash (1M HCl or Citric Acid) OrgLayer1->AcidWash AqLayer2 Aqueous Layer (Discard) Contains: Piperidine-HCl AcidWash->AqLayer2 Removes SM OrgLayer2 Organic Layer Contains: Pure Carbamate AcidWash->OrgLayer2 Product Retained Final Dry & Concentrate OrgLayer2->Final

Figure 1: Purification workflow separating unreacted amine and ECF byproducts from the neutral carbamate product.

Module 4: Troubleshooting & FAQs

Q1: I still smell a pungent odor after the workup. Is ECF present? A: Likely yes. ECF has a distinct, sharp odor.[1][2] If the smell persists after the bicarbonate wash, the hydrolysis was incomplete.

  • Fix: Dissolve the crude oil in ethyl acetate and wash again with 1M NaOH (keep cold,

    
    ) for 5 minutes, followed immediately by a brine wash. The stronger base accelerates hydrolysis.
    

Q2: Can I use Rotovap to remove ECF? A: Do not rely on this. While ECF is volatile (BP


), rotary evaporation poses two risks:
  • Pump Damage: ECF vapors are corrosive and will damage vacuum seals.

  • Safety: Condensing ECF in the receiving flask creates a concentrated toxic liquid waste hazard. Always chemically quench before concentration.

Q3: My product is acid-sensitive. Can I skip the HCl wash? A: If your product contains acid-labile groups (e.g., acetals, silyl ethers), replace the HCl wash with a Silica Gel Filtration .

  • Protocol: Pass the crude organic solution through a short pad of silica gel. The polar piperidine will adsorb strongly to the silica, while the less polar carbamate elutes with a non-polar solvent (e.g., 10% EtOAc/Hexanes).

Q4: I see a new spot on my TLC just above the product. A: This is likely Diethyl Carbonate .

  • Cause: If the reaction contained trace ethanol (or if ECF hydrolyzed to ethanol which then reacted with more ECF), diethyl carbonate can form.

  • Removal: It is a neutral organic liquid. It usually requires high-vacuum drying (it is more volatile than most carbamates) or flash chromatography to remove.

References

  • National Center for Biotechnology Information (NCBI). "Ethyl Chloroformate - PubChem Compound Summary." PubChem, National Library of Medicine. Accessed via .

  • Cameo Chemicals. "Ethyl Chloroformate: Chemical Datasheet." National Oceanic and Atmospheric Administration (NOAA). Accessed via .

  • Organic Chemistry Portal. "Protection of Amino Groups: Carbamates." Organic Chemistry Portal. Accessed via .

  • Sigma-Aldrich (Merck). "Safety Data Sheet: Ethyl Chloroformate." Merck Millipore. Accessed via .

Sources

Validation & Comparative

A Researcher's Guide to the Melting Point Determination of Ethyl 4-acetamidopiperidine-1-carboxylate and its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and chemical synthesis, a compound's physical properties are a cornerstone of its characterization, influencing everything from reaction kinetics to formulation. The melting point, in particular, serves as a crucial indicator of purity and identity. This guide provides a comprehensive framework for understanding and determining the melting point of Ethyl 4-acetamidopiperidine-1-carboxylate, a key building block in medicinal chemistry. While a definitive melting point for this compound is not widely published, this guide empowers researchers to ascertain this value experimentally and contextualize it against structurally related molecules.

The Significance of Structure: A Comparative Overview

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. This temperature is highly sensitive to the compound's molecular structure, including factors like molecular weight, symmetry, and the strength of intermolecular forces such as hydrogen bonding and van der Waals interactions.

To provide a predictive context for the melting point of this compound, we can examine the melting points of its structural analogs. The presence of the acetamido group in our target compound suggests the potential for strong hydrogen bonding, which would likely result in a higher melting point compared to analogs lacking this feature.

Below is a comparative table of relevant piperidine derivatives. Note that this compound is consistently described as a white powder, confirming its solid state at ambient temperatures.[1][2]

Compound NameStructureMelting Point (°C)Physical State at RTKey Structural Differences from Target
This compound Target CompoundTo be determined White Powder[1][2]Target Compound
Ethyl (E)-4-((pyridin-2-ylimino)methyl)piperidine-1-carboxylateComparator 1111-114[3]Yellowish Solid[3]Imine linkage and pyridine ring instead of acetamido group.
Ethyl (E)-4-((pyridin-3-ylimino)methyl)piperidine-1-carboxylateComparator 2106-109[3]Yellowish Solid[3]Imine linkage and pyridine ring instead of acetamido group.
N-Boc-4-piperidinemethanolComparator 378-82SolidBoc protecting group on nitrogen, hydroxymethyl at C4.
Ethyl 4-amino-1-piperidinecarboxylateComparator 4Not applicableLiquid[4]Primary amine at C4 instead of an acetamido group.
Ethyl 4-piperidinecarboxylateComparator 5Not applicableLiquid[5]Unsubstituted piperidine nitrogen and ester at C4.

Experimental Determination of Melting Point: Protocols and Rationale

In the absence of a reported melting point, experimental determination is necessary. The two most common and reliable methods are Differential Scanning Calorimetry (DSC) and the traditional capillary melting point apparatus.

Method 1: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is highly accurate and provides a wealth of information beyond just the melting point.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the temperature program to ramp from a sub-ambient temperature (e.g., 25°C) to a temperature well above the expected melting point (a preliminary run to ~200°C is advisable) at a heating rate of 10°C/min.

    • Use an inert nitrogen purge gas to prevent oxidative degradation.

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak temperature can also be reported.

Causality and Expertise: The choice of a 10°C/min heating rate is a standard practice that balances good resolution with reasonable experiment time. A slower rate can provide higher resolution of thermal events, which would be important if multiple transitions were expected. The nitrogen purge is critical for creating a reproducible and inert atmosphere, ensuring the observed thermal event is melting and not decomposition.

Method 2: Capillary Melting Point Determination

This traditional method involves heating a small sample in a capillary tube and visually observing the temperature range over which it melts. It is a more accessible method and provides a melting point range.

Experimental Protocol:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder to pack a small amount (2-3 mm in height) into the bottom of the tube.

  • Instrument Setup:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set a heating ramp rate. For an unknown compound, a rapid initial ramp to get an approximate melting point is useful, followed by a slower ramp (1-2°C/min) for a more accurate determination with a fresh sample.

  • Observation and Recording:

    • Visually observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

    • Record the temperature at which the entire sample has melted into a clear liquid (the upper end of the melting range).

Trustworthiness through Self-Validation: A narrow melting point range (typically 1-2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities, which depress and broaden the melting point. Running the sample in triplicate and ensuring consistent results validates the obtained melting range.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the experimental determination and comparative analysis of the melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_exp Experimental Determination cluster_analysis Data Analysis & Comparison prep Compound Synthesis/Procurement Purity Confirmation (e.g., NMR, LC-MS) Sample Drying dsc Differential Scanning Calorimetry (DSC) Method: Heat-flux DSC Parameters: 2-5 mg sample, 10°C/min ramp, N2 purge Result: Onset of endothermic peak prep->dsc Test Sample capillary Capillary Method Method: Visual observation Parameters: 1-2°C/min ramp Result: Melting range (T1 - T2) prep->capillary Test Sample analysis Data Interpretation Purity Assessment (sharpness of peak/range) Validation (triplicate runs) dsc->analysis Thermogram Data capillary->analysis Melting Range Data comparison Comparative Analysis Literature search for analogs Comparison table of melting points Structure-Property Relationship Discussion analysis->comparison

Caption: Workflow for Melting Point Determination and Analysis.

Interpreting the Results and Structural Context

Once an experimental melting point or range for this compound is determined, it can be compared to the values in the table above.

  • Influence of the Acetamido Group: The acetamido group (-NHC(O)CH₃) is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This strong intermolecular interaction is expected to significantly increase the melting point compared to analogs without it, such as Ethyl 4-amino-1-piperidinecarboxylate (a liquid) and Ethyl 4-piperidinecarboxylate (a liquid).[4][5]

  • Comparison with Imine Analogs: The comparison with the pyridinyl-imino derivatives (m.p. 106-114°C) will be particularly insightful.[3] Both the acetamido and the imino groups introduce rigidity and polarity, but the hydrogen bonding capability of the amide in the target compound may lead to a different melting point.

  • Effect of the N-Substituent: The ethyl carbamate group on the piperidine nitrogen also contributes to the molecule's polarity and size, influencing crystal packing and, consequently, the melting point.

By experimentally determining the melting point of this compound and placing it within the context of these structurally related compounds, researchers can gain a deeper understanding of the structure-property relationships at play. This knowledge is invaluable for the rational design of new molecules and for the practical aspects of chemical synthesis and formulation.

References

  • LookChem. This compound, CAS No. 208179-77-5. Available at: [Link]

  • ACG Publications. Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. Available at: [Link]

Sources

A Comparative Guide to the Characterization of GW4064, a Potent Farnesoid X Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization data for GW4064 (CAS 278779-30-9), a widely utilized synthetic agonist of the Farnesoid X Receptor (FXR). While the initial inquiry referenced CAS 208179-77-5, the context of the requested analysis strongly indicates an interest in the well-characterized FXR agonist, GW4064. This document will delve into the chemical and biological properties of GW4064, compare its performance with alternative FXR modulators, and provide detailed experimental protocols for its characterization, empowering researchers to make informed decisions in their drug discovery and development endeavors.

Introduction to GW4064 and the Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Encoded by the NR1H4 gene, FXR is highly expressed in the liver and intestine, where it functions as a ligand-activated transcription factor.[1][3] Natural ligands for FXR include bile acids, such as chenodeoxycholic acid (CDCA).[3] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.[3]

One of the primary functions of FXR activation is the negative feedback regulation of bile acid synthesis. This is achieved through the induction of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3] Additionally, FXR stimulates the expression of fibroblast growth factor 19 (FGF19) in the intestine, which also signals to the liver to suppress CYP7A1 expression.[1] Given its central role in metabolic homeostasis, FXR has become a promising therapeutic target for various conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders.[4][5]

GW4064 is a potent and selective, non-steroidal isoxazole-based agonist of FXR.[6][7] It has been extensively used as a research tool to elucidate the physiological functions of FXR.[8][9] However, it is important to note that while highly potent, GW4064 possesses certain liabilities, including poor pharmacokinetic properties and off-target effects on histamine receptors, which have limited its clinical development.[4][9]

Physicochemical and Biological Characterization of GW4064

A thorough characterization of a compound's physicochemical and biological properties is paramount for its application in research and drug development.

Physicochemical Properties
PropertyValueSource
CAS Number 278779-30-9[7][10]
Molecular Formula C₂₈H₂₂Cl₃NO₄[7][10]
Molecular Weight 542.8 g/mol [7]
Appearance White to off-white solid[11]
Solubility Insoluble in water and ethanol; Soluble in DMSO (≥24.7 mg/mL)[7]
Chemical Name 3-(2-(2-Chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)phenyl)vinyl)benzoic acid[7]
Biological Activity and Selectivity

GW4064 is a high-affinity agonist for FXR. In vitro studies have demonstrated its potent activation of the receptor.

ParameterValueAssay TypeSource
EC₅₀ (Human FXR) ~15-30 nMCell-based reporter assay[4][10][12]
EC₅₀ (Mouse FXR) ~20-50 nMCell-based reporter assay[12]
Selectivity No significant activity at other nuclear receptors (e.g., RAR) at concentrations up to 1 µM[10]

Despite its high selectivity for FXR over other nuclear receptors, studies have revealed that GW4064 can modulate the activity of multiple G protein-coupled receptors (GPCRs), specifically histamine receptors H1 and H4 (as an agonist) and H2 (as an antagonist).[8][9] This off-target activity is an important consideration when interpreting experimental results obtained using GW4064.

Comparative Analysis with Alternative FXR Agonists

The field of FXR drug discovery has produced a variety of synthetic agonists with different chemical scaffolds and properties. A comparison with these alternatives highlights the strengths and weaknesses of GW4064.

CompoundTypeEC₅₀ (FXR)Key CharacteristicsSource
GW4064 Non-steroidal~15-30 nMPotent and selective FXR agonist, widely used as a research tool. Exhibits poor pharmacokinetic properties and off-target effects on histamine receptors.[4][9]
Obeticholic Acid (OCA) Steroidal (Bile acid analog)~99 nMFirst-in-class selective FXR agonist approved for the treatment of PBC. Associated with side effects such as pruritus and increased LDL cholesterol.[4][13]
Fexaramine Non-steroidalPotent FXR agonistIntestine-restricted FXR agonist, which may offer a better side-effect profile by avoiding systemic exposure.[14]
Cilofexor (GS-9674) Non-steroidalPotent FXR agonistInvestigational FXR agonist for the treatment of NASH.N/A
Tropifexor (LJN452) Non-steroidalPotent FXR agonistInvestigational FXR agonist for the treatment of NASH.N/A

Experimental Protocols for FXR Agonist Characterization

To assess the activity and selectivity of potential FXR agonists like GW4064, several in vitro assays are commonly employed.

Cell-Based Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate FXR and induce the expression of a reporter gene, typically luciferase, under the control of an FXRE.

Principle: Cells are co-transfected with an expression vector for human or mouse FXR and a reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene. Upon activation by an agonist, FXR binds to the FXRE and drives the expression of luciferase, which can be quantified by measuring luminescence.

Workflow:

G cluster_workflow Luciferase Reporter Assay Workflow A Cell Seeding (e.g., HEK293T, HepG2) B Transfection (FXR expression vector + FXRE-luciferase reporter) A->B C Compound Treatment (Varying concentrations of test compound) B->C D Incubation (24-48 hours) C->D E Cell Lysis D->E F Luminometry (Quantify luciferase activity) E->F G Data Analysis (EC₅₀ determination) F->G

Luciferase Reporter Assay Workflow

Detailed Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293T or HepG2) in a 96-well plate at an appropriate density.

  • Transfection: Co-transfect the cells with an FXR expression plasmid and an FXRE-driven luciferase reporter plasmid using a suitable transfection reagent. A plasmid expressing Renilla luciferase can be co-transfected as an internal control for transfection efficiency.

  • Compound Incubation: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., GW4064) or a vehicle control (e.g., DMSO).

  • Lysis and Luminescence Measurement: After a further 24-48 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Co-activator Recruitment Assay (e.g., TR-FRET)

This assay measures the ligand-dependent interaction between FXR and a steroid receptor co-activator (SRC) peptide.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format for this assay. A tagged FXR ligand-binding domain (LBD) and a tagged SRC peptide are used. In the presence of an agonist, the FXR LBD undergoes a conformational change that promotes its interaction with the SRC peptide, bringing the donor and acceptor fluorophores into proximity and resulting in a FRET signal.

Workflow:

G cluster_workflow TR-FRET Co-activator Recruitment Assay Workflow A Assay Plate Preparation (Add tagged FXR-LBD, tagged SRC peptide) B Compound Addition (Varying concentrations of test compound) A->B C Incubation (Allow for binding equilibrium) B->C D TR-FRET Measurement (Excite donor, measure donor and acceptor emission) C->D E Data Analysis (Calculate FRET ratio, determine EC₅₀) D->E

TR-FRET Assay Workflow

FXR Signaling Pathway

A clear understanding of the FXR signaling pathway is essential for interpreting the effects of FXR agonists.

G cluster_pathway FXR Signaling Pathway cluster_nucleus FXR Signaling Pathway ligand Bile Acids / GW4064 FXR FXR ligand->FXR Activation FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR nucleus Nucleus FXRE FXRE FXR_RXR->FXRE Binding SHP SHP Gene (Target Gene) FXRE->SHP Induction FGF19 FGF19 Gene (Target Gene - Intestine) FXRE->FGF19 Induction LXR LXR SHP->LXR Inhibition CYP7A1 CYP7A1 Gene FGF19->CYP7A1 Inhibition (via FGFR4) LXR->CYP7A1 Activation

FXR Signaling Pathway

Pathway Description: Upon binding of a ligand such as GW4064, FXR heterodimerizes with RXR in the nucleus.[3] This complex then binds to FXREs on the DNA, leading to the transcriptional activation of target genes. Key downstream effects include the induction of SHP and FGF19.[1][3] SHP, in turn, represses the activity of other nuclear receptors like LXRα, which is an activator of CYP7A1, thereby reducing bile acid synthesis.[3] FGF19, secreted from the intestine, also acts on hepatocytes to repress CYP7A1 expression.[1]

Conclusion

GW4064 remains a valuable pharmacological tool for investigating the diverse roles of FXR in health and disease. Its high potency and selectivity for FXR make it a standard for in vitro studies. However, researchers must be mindful of its limitations, particularly its off-target effects and poor in vivo pharmacokinetic profile. The comparative data and detailed experimental protocols provided in this guide are intended to support the rigorous characterization of GW4064 and other novel FXR modulators, ultimately contributing to the development of safer and more effective therapies for metabolic diseases.

References

  • Chiang, P. C., Thompson, D. C., Ghosh, S., & Heitmeier, M. R. (2011). A formulation-enabled preclinical efficacy assessment of a farnesoid X receptor agonist, GW4064, in hamsters and cynomolgus monkeys. Journal of Pharmaceutical Sciences, 100(11), 4722–4733.

  • Cariou, B., van Harmelen, K., Duran-Sandoval, D., et al. (2006). The farnesoid X receptor modulates adiposity and peripheral insulin sensitivity in mice. Journal of Biological Chemistry, 281(16), 11039–11049.

  • Farnesoid X receptor. (n.d.). In Wikipedia. Retrieved February 12, 2026, from

  • Gadaleta, R. M., van Erpecum, K. J., Oldenburg, B., et al. (2011). The synthetic nuclear bile acid receptor (farnesoid X receptor) agonist GW4064 is a modulator of multiple G protein–coupled receptors. Molecular Pharmacology, 79(5), 929–937.

  • Maloney, P. R., Parks, D. J., Haffner, C. D., et al. (2000). Identification of a chemical tool for the orphan nuclear receptor FXR. Journal of Medicinal Chemistry, 43(16), 2971–2974.

  • Ma, Y., Huang, Y., Yan, L., Gao, M., & Liu, D. (2013). Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance. Journal of Lipid Research, 54(12), 3274–3284.

  • Pellicciari, R., Fiorucci, S., Camaioni, E., et al. (2002). 6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity. Journal of Medicinal Chemistry, 45(17), 3569–3572.

  • Sayin, S. I., Wahlström, A., Felin, J., et al. (2013). Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist. Cell Metabolism, 17(2), 225–235.

  • BenchChem. (2025). A Comparative Guide to the Efficacy of GW4064 and Other Synthetic FXR Agonists.

  • APExBIO. (n.d.). GW4064 - Potent Selective FXR Agonist. Retrieved February 12, 2026, from

  • Cayman Chemical. (n.d.). GW 4064 (CAS Number: 278779-30-9). Retrieved February 12, 2026, from

  • BenchChem. (2025). Farnesoid X Receptor (FXR) Agonist Assay Using Altenusin.

  • Ali, A. H., Carey, E. J., Lindor, K. D. (2015). Recent advances in the development of farnesoid X receptor agonists. Annals of Translational Medicine, 3(1), 5.

  • Schwabl, P., Hambruch, E., Seeland, B. A., et al. (2017). The FXR agonist obeticholic acid reduces hepatic inflammation and fibrosis in a rat model of toxic cirrhosis. Journal of Hepatology, 66(2), 324-333.

  • Yao, J., Zhou, C. S., Ma, Y. Y., et al. (2014). The farnesoid X receptor is a key regulator of the entire pre- and post-prandial lipid-trafficking network. Journal of Lipid Research, 55(8), 1706-1716.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-acetamidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Ethyl 4-acetamidopiperidine-1-carboxylate. As a specialized chemical intermediate in drug development and research, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to foster a culture of safety and ensure self-validating protocols within your laboratory.

Core Principle: Hazard Identification and Waste Characterization

Proper disposal begins with a thorough understanding of the substance's hazards. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a conservative hazard assessment can be conducted by analyzing its chemical structure and data from close structural analogs like Ethyl 4-amino-1-piperidinecarboxylate and Ethyl piperidine-4-carboxylate.

The presence of the ester and amide functional groups, along with the piperidine ring, suggests that the compound should be handled as a hazardous substance until proven otherwise. The primary disposal route will be through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[1] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams. [1][2][3][4][5][6]

Anticipated Hazard Basis of Assessment (from Structural Analogs) Primary Concern & Rationale
Skin & Eye Irritation Analogs are classified as Category 2 skin and eye irritants.[7][8]Direct contact can cause irritation or serious eye damage. The carbamate and amide moieties can interact with biological tissues.
Respiratory Irritation May cause respiratory irritation upon inhalation of aerosols or dusts.[7][9]Inhalation should be avoided by handling the compound in a well-ventilated area, preferably a chemical fume hood.[1][10]
Combustibility Analogs are classified as combustible liquids with flash points around 80°C.[8][9]The material is not highly flammable but will burn if exposed to an ignition source. Keep away from open flames and hot surfaces.[7][8]
Aquatic Toxicity Specific data is unavailable, but discharge into the environment must be avoided as a precaution.[1]Piperidine derivatives can be harmful to aquatic life. Prohibiting drain disposal protects waterways.

Personnel Protection and Handling

Before handling the chemical for any purpose, including disposal, ensuring adequate personal protective equipment (PPE) is paramount.

  • Hand Protection : Wear chemically impermeable gloves (e.g., nitrile) inspected for integrity before use.[1]

  • Eye Protection : Use tightly fitting safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or EN 166 (EU) standards.[1][7]

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.

  • Ventilation : All handling of waste, including transferring to a disposal container, must be performed in a well-ventilated area, such as a certified chemical fume hood, to prevent the inhalation of vapors or aerosols.[1][11]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

This protocol outlines the mandatory workflow for consolidating and storing this compound waste prior to its removal by a certified disposal vendor.

Step 1: Waste Generation and Immediate Segregation

At the point of generation, immediately classify all materials contaminated with this compound (e.g., leftover reagent, contaminated consumables, spill cleanup debris) as hazardous waste.

Step 2: Container Selection and Labeling
  • Select a Compatible Container : The waste container must be chemically compatible, in good condition, and have a secure, leak-proof screw cap.[12][13] High-density polyethylene (HDPE) containers are a suitable choice. If reusing a reagent bottle, it must be triple-rinsed, with the rinsate collected as hazardous waste.[6][14]

  • Affix a Hazardous Waste Label : Immediately label the container. Federal and state regulations require specific information.[4][15]

Required Label Field Content Example Regulatory Justification (EPA/RCRA)
Generator Information Dr. Jane Doe, Lab 301, Dept. of ChemistryEstablishes the point of origin and responsible party.
Accumulation Start Date [Date waste is first added]Critical for tracking storage time limits in Central Accumulation Areas.[15]
Words "Hazardous Waste" HAZARDOUS WASTEThis declaration is mandatory under 40 CFR 262.[4][15]
Chemical Composition This compound (~100%)Full chemical names are required; abbreviations or formulas are not permitted.[4]
Hazard Identification Check boxes for "Irritant," "Combustible"Communicates the risks associated with the container's contents.[4]
Step 3: On-Site Accumulation and Storage

All chemical waste must be stored in a designated Satellite Accumulation Area (SAA) , which is the laboratory or area where the waste is generated and under the control of the operator.[13][14]

  • Segregation is Key : Store the waste container in secondary containment (e.g., a plastic tub) to prevent spills.[5][16] Crucially, segregate it from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent unintended reactions.[5][7][13]

  • Keep Containers Closed : Waste containers must remain tightly sealed except when actively adding waste.[3][5][13]

  • Quantity Limits : An SAA can hold up to 55 gallons of hazardous waste.[14][15]

G Diagram 1: Waste Handling and Storage Workflow cluster_0 In-Lab Procedure cluster_1 Final Disposal A Waste Generated (e.g., residual chemical, contaminated wipes) B Characterize as Hazardous Waste A->B C Select Compatible Waste Container B->C D Affix Completed Hazardous Waste Label C->D E Place in Secondary Containment D->E F Store in Designated SAA (Away from Incompatibles) E->F G Container Full or Project Complete F->G H Contact Institutional EHS for Waste Pickup G->H I Transfer to Licensed Disposal Facility H->I

Diagram 1: A workflow for handling chemical waste from generation to EHS handoff.
Step 4: Arranging for Final Disposal

Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4][5] Do not move the waste to other laboratories or storage areas yourself.[14] EHS personnel are trained to transport the waste to a Central Accumulation Area (CAA) before it is collected by a licensed hazardous waste vendor.

Emergency Protocol: Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Assess the Spill : For a minor spill (<100 mL) that you are trained to handle, proceed with the cleanup. For major spills, evacuate the area, close the doors, and contact EHS or the emergency response team immediately.

  • Remove Ignition Sources : If the material is spilled near potential ignition sources, remove them if it is safe to do so.[1][11]

  • Don Appropriate PPE : At a minimum, wear double gloves, safety goggles, and a lab coat.

  • Contain and Absorb : Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully scoop the absorbed material and contaminated debris into a designated waste container. Seal and label it as hazardous waste, detailing the contents (e.g., "this compound with Vermiculite").[9][11]

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report : Document the incident according to your institution's policies.

G Diagram 2: Laboratory Spill Response Protocol A Spill Occurs B Alert Personnel & Assess Scope A->B C Minor Spill? B->C D Evacuate Area Contact EHS / Emergency Response C->D No E Don Appropriate PPE (Gloves, Goggles, Coat) C->E Yes F Remove Ignition Sources (If Safe) E->F G Contain Spill with Inert Absorbent F->G H Collect Contaminated Material into Waste Container G->H I Seal and Label as Hazardous Waste H->I J Decontaminate Spill Area I->J

Diagram 2: Decision-making workflow for responding to a chemical spill in the laboratory.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, reinforcing a foundational commitment to laboratory safety.

References

  • Title: OSHA Chemical Storage Requirements: How Employers Can Stay Compliant Source: Justrite URL
  • Source: CATO Research Chemical Inc.
  • Title: Ethyl piperidine-4-carboxylate - Safety Data Sheet Source: Apollo Scientific URL
  • Title: OSHA Regulations and Hazardous Waste Disposal: What To Know Source: ACTenviro URL
  • Title: Hazardous Waste and Disposal Source: American Chemical Society URL
  • Title: Introduction to Hazardous Waste Management Source: University of Alaska Fairbanks URL
  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL
  • Title: Ethyl 4-amino-1-piperidinecarboxylate - Safety Data Sheet Source: Fisher Scientific URL
  • Title: Ethyl isonipecotate - Safety Data Sheet Source: Fisher Scientific URL
  • Title: Ethyl 4-piperidinecarboxylate - Safety Data Sheet Source: ChemicalBook URL
  • Title: OSHA Rules for Hazardous Chemicals Source: DuraLabel URL
  • Title: OSHA Hazardous Waste Disposal Guidelines Source: CDMS URL
  • Title: Chemical Waste Disposal Guidelines Source: Clark County School District URL
  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL
  • Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL
  • Title: How to Dispose of Chemical Waste Source: Princeton University Environmental Health and Safety URL
  • Title: Hazardous Waste Disposal Guide Source: Dartmouth College URL
  • Title: Chapter 20: Chemical Waste Management Source: University of Nevada, Reno URL
  • Title: Hazardous Waste Disposal Procedures Source: The University of Chicago Environmental Health and Safety URL
  • Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.